molecular formula C8H6N2O2 B3226294 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde CAS No. 1253696-31-9

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

Cat. No.: B3226294
CAS No.: 1253696-31-9
M. Wt: 162.15
InChI Key: QTFVKXSSLLKEOX-UHFFFAOYSA-N
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Description

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde (CAS 1253696-31-9) is a high-purity chemical building block for research and development. This compound belongs to the class of oxazolopyridines, which are fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery . With the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, it features a reactive aldehyde group that serves as a versatile handle for further synthetic modification, enabling the construction of more complex molecules . Oxazolopyridine derivatives are frequently investigated as core structures in the development of bioactive molecules. Scientific literature indicates that this class of compounds has been studied for various biological targets, including monoamine oxidase B (MAO-B) inhibition, which is relevant in neurodegenerative disease research . As such, this compound is a valuable intermediate for synthesizing novel compounds for pharmacological and biochemical screening. This product is intended for research purposes only and is strictly for use in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers can request this compound in quantities ranging from 50mg to 5g .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-7-2-6(4-11)3-9-8(7)12-10-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFVKXSSLLKEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The reaction conditions often require heating and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid.

    Reduction: 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-methanol.

    Substitution: 3-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde, 3-Nitro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde.

Scientific Research Applications

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme function or modifying protein structure. The oxazole and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

The structural and functional diversity of oxazolopyridine derivatives allows for tailored applications. Below is a comparative analysis of 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde with analogous compounds:

Structural and Functional Group Variations

Table 1: Comparative Properties of Oxazolopyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Functional Group Key Applications/Notes References
This compound C₈H₆N₂O₂ 162.15 Methyl (C3) Aldehyde (C5) Precursor for Schiff bases, drug intermediates
3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride C₁₂H₇ClN₂O₃S 294.52* Phenyl (C3) Sulfonyl chloride (C5) Sulfonamide synthesis, medicinal chemistry
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid C₈H₆N₂O₃ 178.15 Methyl (C3) Carboxylic acid (C5) Pharmaceutical derivatives (e.g., Sanofi patents)
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride C₉H₇ClN₂O₃S 258.68 Cyclopropyl (C3) Sulfonyl chloride (C5) Scaffold for drug design
3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine C₇H₇N₃O 149.15 Methyl (C3) Amine (C5) Discontinued; limited commercial use

*Calculated using atomic masses (C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00, S=32.07).

Key Differences and Implications

Functional Groups: The aldehyde in this compound enables condensation reactions (e.g., forming hydrazones or imines), unlike sulfonyl chlorides or carboxylic acids . Sulfonyl chlorides (e.g., 3-phenyl and 3-cyclopropyl derivatives) are reactive toward amines, enabling sulfonamide formation, a common motif in antibiotics . Carboxylic acids (e.g., 3-methyl derivative) are used in salt formation or esterification, as seen in Sanofi’s patented cardiovascular drugs .

Substituent Effects: Methyl groups enhance metabolic stability compared to bulkier substituents like phenyl or cyclopropyl .

Commercial Availability :

  • The carbaldehyde and carboxylic acid derivatives are widely available (6 suppliers each), whereas the amine derivative is discontinued .

Pharmacological Relevance

  • Sulfonamide derivatives (e.g., 3-phenyl-sulfonyl chloride) exhibit antimicrobial activity, though specific data for the compounds listed here require further study .
  • The carbaldehyde’s reactivity makes it a candidate for PROTACs (proteolysis-targeting chimeras) in targeted protein degradation .

Biological Activity

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxazole ring fused with a pyridine moiety. Its molecular formula is C10_{10}H8_{8}N2_{2}O. The presence of the aldehyde functional group at the 5-position of the oxazole ring is significant for its reactivity and biological interactions.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds within the oxazolo-pyridine class have demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity : Some derivatives have shown potential antiviral effects, suggesting that this compound may also possess similar capabilities .
  • Cytotoxicity : Preliminary studies indicate that related compounds can induce cytotoxic effects in cancer cell lines, particularly when exposed to light, which could suggest a photodynamic therapeutic application .

While specific mechanisms for this compound remain underexplored, insights from related compounds suggest potential pathways involving:

  • Reactive Oxygen Species (ROS) Generation : Oxazolopyridines may induce ROS production leading to apoptotic cell death in tumor cells .
  • Interaction with Enzymatic Pathways : Aldehyde dehydrogenases (ALDHs), which metabolize aldehydes in biological systems, might play a role in modulating the activity of this compound .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Oxazole Ring : Utilizing appropriate starting materials such as amino acids or nitriles.
  • Aldehyde Introduction : Employing oxidation reactions to introduce the aldehyde group at the desired position.

Comparative Analysis with Related Compounds

The following table summarizes structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique AspectsBiological Activity
6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acidMethoxyphenyl groupCarboxylic acid functional groupAntimicrobial and cytotoxic effects
6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acidChlorophenyl substitutionDifferent halogen effects on activityEnhanced antimicrobial activity
3-Methylisoxazolo[5,4-b]pyridine-4-carboxylic acidLacks methoxy groupSimpler structureVariations in pharmacological profiles

Case Studies

Recent studies have highlighted the therapeutic potential of oxazolopyridine derivatives:

  • Antimicrobial Screening : A study evaluated various pyridine derivatives for their antimicrobial efficacy against clinical strains. Some derivatives exhibited MIC values comparable to standard antibiotics .
  • Photodynamic Therapy Applications : Research on related compounds indicated significant photocytotoxic effects under light exposure, suggesting applications in targeted cancer therapies .

Q & A

Q. What are the established synthetic routes for 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde?

The compound is commonly synthesized via the Vilsmeier-Haack reaction , where dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are used to introduce the aldehyde group onto the oxazolo-pyridine scaffold. This method is efficient for formylation under controlled conditions (e.g., ice-bath followed by heating at 100°C) . Multi-step procedures starting from aminopyridine precursors, involving cyclization and functional group modifications, are also documented (e.g., condensation with ketones in ethanol or acetone) .

Q. How is the compound characterized for structural confirmation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXS/SHELXL) is widely used for structure solution and refinement, particularly for resolving hydrogen-bonding networks and molecular packing . Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm aldehyde C=O stretch ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. What are the key physicochemical properties relevant to handling and storage?

The compound is sensitive to light and moisture. Storage recommendations include desiccated conditions at -20°C in amber vials. Solubility varies: it is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Melting points and logP values should be experimentally determined due to limited published data .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved for this compound?

Discrepancies in hydrogen-bonding patterns or unit cell parameters may arise from polymorphic forms or twinning. Use graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs and validate against known patterns . SHELXL’s TWIN/BASF commands can model twinning, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What strategies optimize yield in multi-step syntheses?

Yield improvements require reaction condition tuning :

  • Solvent selection : Ethanol or acetone for ketone condensations minimizes side reactions .
  • Catalyst screening : Triethylamine or acetic anhydride enhances cyclization efficiency .
  • Temperature control : Stepwise heating (e.g., 30°C → 100°C) prevents aldehyde decomposition .

Q. How is the compound’s bioactivity evaluated in Alzheimer’s disease models?

Competitive binding assays using β-amyloid plaques are standard. Radioligands like [³H]DMAB (Kd = 25 nM) are employed in human AD cortex homogenates. Compounds with low logP (<3) and P-glycoprotein (P-gp) efflux avoidance are prioritized to enhance blood-brain barrier permeability .

Q. What computational methods predict intermolecular interactions for drug design?

Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., aldehyde group for Schiff base formation). Molecular docking (AutoDock Vina) evaluates binding to targets like soluble guanylate cyclase (sGC), leveraging oxazolo-pyridine’s π-π stacking with aromatic residues .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays?

  • Purity validation : Use HPLC-MS (≥95% purity) to rule out byproducts from incomplete formylation .
  • Buffer optimization : Phosphate-buffered saline (PBS, pH 7.4) stabilizes the aldehyde group during assays .

Q. What analytical techniques resolve spectral overlaps in NMR?

  • 2D NMR (HSQC/HMBC) : Assigns carbaldehyde (δ ~10 ppm in ¹H) and distinguishes pyridine/oxazole protons.
  • Deuterated solvents : DMSO-d₆ reduces solvent interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Reactant of Route 2
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

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